molecular formula C19H16FNO3 B11434060 4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11434060
M. Wt: 325.3 g/mol
InChI Key: ZHRVFCWEWCDYBY-UHFFFAOYSA-N
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Description

4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a chromeno-oxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.

    Introduction of the Oxazinone Ring: The oxazinone ring can be introduced through a condensation reaction involving an amine and a carbonyl compound.

    Addition of the Ethyl and Fluorophenyl Groups: The ethyl and fluorophenyl groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the ethyl group.

    4-ethyl-9-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the fluorine atom.

    4-ethyl-9-(4-chlorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the ethyl group and the fluorophenyl group in 4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

4-ethyl-9-(4-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16FNO3/c1-2-12-9-18(22)24-19-15(12)7-8-17-16(19)10-21(11-23-17)14-5-3-13(20)4-6-14/h3-9H,2,10-11H2,1H3

InChI Key

ZHRVFCWEWCDYBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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